Eriodictyol-7-O-neohesperidoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

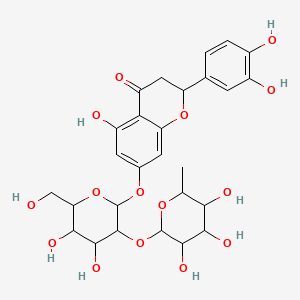

Eriodictyol-7-O-neohesperidoside is a flavonoid glycoside, specifically a 7-O-glycoside of the flavanone eriodictyol and the disaccharide neohesperidose. This compound is found in various citrus fruits and medicinal plants and is known for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Eriodictyol-7-O-neohesperidoside can be synthesized through the glycosylation of eriodictyol with neohesperidose. The reaction typically involves the use of glycosyl donors and acceptors under specific conditions to form the glycosidic bond. Common reagents include glycosyl halides and catalysts such as silver carbonate or triflates .

Industrial Production Methods

Industrial production of this compound often involves extraction from citrus by-products. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are used to isolate and purify the compound from citrus peels and other plant materials .

Análisis De Reacciones Químicas

Types of Reactions

Eriodictyol-7-O-neohesperidoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various esters and ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized flavonoid derivatives, reduced flavanones, and substituted glycosides .

Aplicaciones Científicas De Investigación

Eriodictyol-7-O-neohesperidoside has a wide range of scientific research applications:

Mecanismo De Acción

Eriodictyol-7-O-neohesperidoside exerts its effects through several molecular pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes via the Nrf2/ARE pathway.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Neuroprotective Activity: It protects neuronal cells from oxidative stress and apoptosis by activating the Nrf2/HO-1 pathway.

Comparación Con Compuestos Similares

Eriodictyol-7-O-neohesperidoside is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:

Hesperetin-7-O-neohesperidoside: Another flavanone glycoside with similar antioxidant properties.

Naringenin-7-O-neohesperidoside: Known for its anti-inflammatory and antioxidant activities.

Diosmetin-7-O-neohesperidoside: Exhibits strong antioxidant and anti-inflammatory effects.

This compound stands out due to its specific molecular structure, which influences its biological activity and potential therapeutic applications.

Actividad Biológica

Eriodictyol-7-O-neohesperidoside, a flavonoid glycoside derived from citrus fruits, has garnered attention for its diverse biological activities. This compound is known for its antioxidant, anti-inflammatory, and potential therapeutic effects against various diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a flavanone glycoside characterized by the presence of a neohesperidose moiety attached to eriodictyol. Its chemical structure can be represented as follows:

This compound exhibits significant solubility in polar solvents, which aids its bioavailability in biological systems.

Antioxidant Activity

Numerous studies have demonstrated the potent antioxidant properties of this compound. It effectively scavenges free radicals and inhibits lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 70% at 10 µM | 5.2 |

| Trolox | 90% at 10 µM | 4.5 |

| Hesperidin | 65% at 10 µM | 6.0 |

The above data indicates that this compound exhibits comparable antioxidant activity to well-known standards like Trolox, making it a promising candidate for further research in oxidative stress mitigation .

Anti-inflammatory Effects

This compound also shows significant anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: In Vitro Anti-inflammatory Activity

In a study involving Caco-2 cells, this compound was tested for its anti-inflammatory effects post-digestion simulation. The results indicated a marked reduction in inflammatory markers when treated with the compound compared to control groups.

Findings:

- Reduction in TNF-α: Decreased by 40% at a concentration of 10 µM.

- Decrease in IL-6: Reduced by 35% at the same concentration.

These findings suggest that this compound may be beneficial in managing inflammatory bowel diseases .

Cytotoxic Effects on Cancer Cells

Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. A study assessed its impact on human colorectal cancer cells (HCT116) and found:

Table 2: Cytotoxicity Data

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 65 |

| 50 | 30 |

At concentrations above 20 µM, this compound significantly reduced cell viability, indicating potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: Scavenging reactive oxygen species (ROS).

- Anti-inflammatory Pathway: Inhibition of NF-kB signaling.

- Cytotoxic Action: Induction of apoptosis in cancer cells through caspase activation.

Propiedades

IUPAC Name |

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKKEZLIABHSGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.